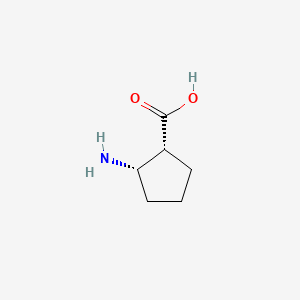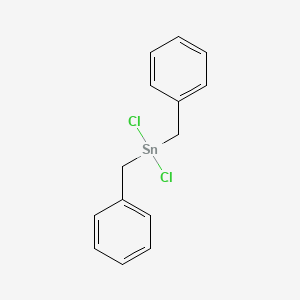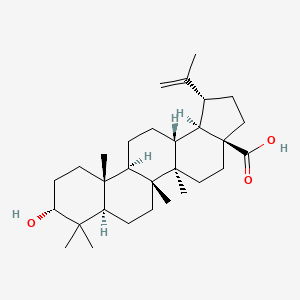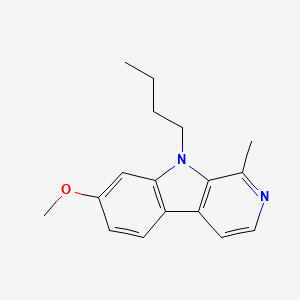
Tetradecyltrimethylammonium chloride
概要
説明
Tetradecyltrimethylammonium chloride, also known as Trimethyltetradecylammonium chloride, is a quaternary ammonium compound . Its molecular formula is C17H38ClN and it has a molecular weight of 291.94 .
Molecular Structure Analysis
The molecular structure of Tetradecyltrimethylammonium chloride is represented by the formula C17H38ClN . The InChI representation is 1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
Tetradecyltrimethylammonium chloride is a white to almost white powder . It has a molecular weight of 291.94 .科学的研究の応用
Reproductive Toxicology
Results: The compound showed oscillating effects on total and initial reproduction, indicating both stimulatory and inhibitory impacts on reproductive processes .
Environmental Impact
Results: Studies suggest that TTAC can have long-term ecological effects, necessitating careful management and disposal .
Surfactant Chemistry
Results: The findings contribute to the development of new surfactants with tailored properties for industrial applications .
Material Science
Results: The research aids in designing novel materials with specific functionalities for technological advancements .
Pharmaceutical Applications
Results: The compound shows promise in enhancing the shelf-life and effectiveness of pharmaceutical products .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Studies have shown that it can significantly disturb the levels of certain proteins in organisms like caenorhabditis elegans . These proteins include spermatocyte protein 8 (SPE8), sperm transmembrane protein 9 (SPE9), vitellogenin (Vg), major sperm protein (MSP), and ephrin receptor protein tyrosine kinase (VAB-1) .
Mode of Action
Tetradecyltrimethylammonium chloride interacts with its targets, causing both stimulation and inhibition effects that oscillate over generations . It impacts the reproductive processes via oocyte meiosis, gonadal support, and germline development .
Biochemical Pathways
The compound affects the expressions of several genes, including vab-1, ceh-18, set-2, met-2, and mes-4 . These genes are involved in various biochemical pathways related to reproduction and development .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have good water solubility .
Result of Action
The compound’s action results in significant changes in the reproductive processes of organisms. For instance, in Caenorhabditis elegans, it has been observed to stimulate and inhibit reproduction, with these effects oscillating over generations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetradecyltrimethylammonium chloride. For example, the anionic influences on the compound’s toxicities have been demonstrated . .
特性
IUPAC Name |
trimethyl(tetradecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYYIKYYFSTQRU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-92-0 (Parent) | |
| Record name | Myristyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041289 | |
| Record name | Myristyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetradecyltrimethylammonium chloride | |
CAS RN |
4574-04-3 | |
| Record name | Tetradecyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4574-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyltrimethylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(tetradecyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV7NJU3FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetradecyltrimethylammonium chloride interact with negatively charged surfaces?
A1: TTAC interacts with negatively charged surfaces primarily through electrostatic interactions. The positively charged quaternary ammonium headgroup of TTAC is attracted to negatively charged sites on surfaces like silica, alumina, or mica. This interaction leads to the adsorption of TTAC onto these surfaces, altering their properties. [, , ]
Q2: What is the critical micelle concentration (CMC) of Tetradecyltrimethylammonium chloride, and how is it affected by factors like temperature and counterion type?
A2: The CMC of TTAC is dependent on various factors. Studies show a decrease in CMC with increasing temperature, reaching a minimum around 306 K. [] Counterion type also influences CMC, with bromide counterions leading to lower CMC values compared to chloride counterions, likely due to stronger binding of bromide ions to the micelle. [, ]
Q3: What is the molecular formula and weight of Tetradecyltrimethylammonium chloride?
A3: The molecular formula of TTAC is C17H38ClN, and its molecular weight is 320.0 g/mol.
Q4: How does Tetradecyltrimethylammonium chloride behave at liquid/solid interfaces?
A5: TTAC readily adsorbs onto solid surfaces from solutions, forming organized structures like hemicelles and admicelles at the liquid/solid interface. [, , ] The morphology of these structures depends on factors like TTAC concentration, the nature of the solid surface, and the presence of other components in the solution.
Q5: Can Tetradecyltrimethylammonium chloride act as a catalyst in chemical reactions?
A7: While not a catalyst in the traditional sense, TTAC can influence reaction rates by providing a micellar environment that alters the local concentration and orientation of reactants. This effect is observed in reactions like ester hydrolysis and nitrosation reactions. [, , ]
Q6: Have molecular dynamics simulations been used to study Tetradecyltrimethylammonium chloride?
A8: Yes, molecular dynamics simulations have been extensively employed to investigate the behavior of TTAC in solution and at interfaces. These simulations provide insights into micelle structure, aggregation number, interactions with other molecules, and the orientation and dynamics of TTAC molecules within aggregates. [, ]
Q7: How does the alkyl chain length of quaternary ammonium surfactants affect their aggregation behavior?
A9: The alkyl chain length of quaternary ammonium surfactants significantly influences their CMC and aggregation behavior. Longer alkyl chains generally lead to lower CMC values and a greater tendency to form larger aggregates like rod-like micelles. [, , ] This is attributed to the increased hydrophobic interactions between longer alkyl chains, promoting aggregation.
Q8: Are there strategies to improve the stability or solubility of Tetradecyltrimethylammonium chloride in specific formulations?
A10: The stability and solubility of TTAC in formulations can be modulated using various strategies. Adding co-solvents like formamide or incorporating TTAC into mixed micellar systems with nonionic surfactants can enhance its solubility and alter its aggregation behavior. [, , ]
Q9: Are there any known toxicological concerns regarding Tetradecyltrimethylammonium chloride?
A11: Tetradecyltrimethylammonium chloride exhibits toxicity towards certain organisms, particularly aquatic life. [, ] Its use and disposal require careful consideration and adherence to safety regulations to minimize environmental impact.
Q10: What are the regulatory considerations for using Tetradecyltrimethylammonium chloride in different applications?
A10: The use of TTAC is subject to regulations depending on the specific application and geographical region. These regulations often address permissible concentrations in consumer products, environmental discharge limits, and safety guidelines for handling and disposal.
Q11: What analytical techniques are commonly used to study Tetradecyltrimethylammonium chloride?
A13: Various techniques are employed to study TTAC, including: * Conductivity measurements: To determine CMC and micelle ionization. [, ] * Surface tension measurements: To investigate adsorption behavior at interfaces. [, ] * Fluorescence spectroscopy: To study micelle formation, aggregation numbers, and interactions with other molecules. [, ] * Microscopy techniques (e.g., AFM): To visualize the morphology of adsorbed layers. [] * Time-of-flight secondary ion mass spectrometry (TOF-SIMS): To analyze the composition and structure of TTAC-containing systems. [, ]
Q12: How are the quality and consistency of Tetradecyltrimethylammonium chloride ensured during manufacturing?
A12: Quality control measures for TTAC production involve adhering to strict manufacturing standards and conducting rigorous analytical testing. These tests typically include verifying purity, assay, water content, and other relevant parameters to ensure batch-to-batch consistency and compliance with specifications.
Q13: What are some of the cross-disciplinary applications of Tetradecyltrimethylammonium chloride?
A15: TTAC finds applications across various disciplines, including: * Colloid and Interface Science: As a model surfactant to study micellization, adsorption, and self-assembly processes. [, , ] * Material Science: As a template for synthesizing mesoporous materials and modifying surface properties. [] * Analytical Chemistry: As a mobile phase additive in capillary electrophoresis and as a component in sensor development. [, ] * Environmental Science: As a flocculant for water treatment and a component in formulations for soil remediation.
Q14: How has the research on Tetradecyltrimethylammonium chloride contributed to our understanding of surfactant behavior?
A16: Research on TTAC has significantly advanced our understanding of fundamental surfactant behavior. Studies on TTAC have provided valuable insights into the factors influencing micelle formation, the impact of counterions and additives on aggregation, and the complex interactions of surfactants at interfaces. [, , , , ] This knowledge is crucial for developing and optimizing surfactant-based formulations for various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)